3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
The compound “3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a chemical compound that has been studied for its anticonvulsant activity .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of methylene chloride and water, followed by evaporation and washing with hexane . The chemical structures were confirmed by spectral analyses .Molecular Structure Analysis
The molecular structure of this compound has been analyzed and confirmed using various techniques, including 1 HNMR, 13 CNMR, and LC/MS . The structure can also be viewed in a SVG file available on Wikimedia Commons .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The preliminary pharmacological results showed that compounds related to it revealed weak anticonvulsant activity in the MES test, protecting at least 25% of mice .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The chemical structures were confirmed by spectral analyses .Scientific Research Applications
Antiproliferative Activity
Researchers have synthesized derivatives of this compound and evaluated their antiproliferative effects against human cancer cell lines using the MTT assay method. Among the series, some compounds showed good activity on all cell lines except K562, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
New derivatives bearing thiazole/benzothiazole rings were synthesized and their structures elucidated. These compounds were tested for antimicrobial activity against various microorganism strains, with some exhibiting high antimicrobial activity (Yurttaş et al., 2016).
Pharmacological Properties
A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, and its solubility in buffer solutions and alcohols was measured. This study provided insights into the pharmacologically relevant properties of the compound, including its solubility and potential adsorption (Volkova et al., 2020).
Synthesis and Biological Evaluation
Novel thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This study expanded the understanding of the compound's potential applications in antimicrobial treatments (Patel et al., 2012).
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-7-5-22(6-8-23)15-4-2-3-14(20)9-15/h2-4,9,11,16H,5-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYYHGZQHLCYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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